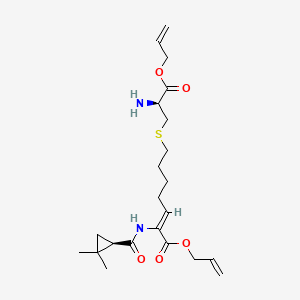
Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative: is a versatile compound with a unique molecular structure. It has a molecular weight of 438.58 g/mol and a molecular formula of C22H34N2O5S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative involves multiple steps, including the formation of the allyloxy group, the introduction of the amino group, and the incorporation of the thio group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative is used as a building block in the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It may exhibit biological activity against various targets, making it a valuable tool in drug discovery and development.
Industry: The compound’s versatility makes it useful in industrial applications, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Cilastatin: An inhibitor of renal dehydropeptidase, used in combination with antibiotics to prevent their degradation.
2-Aminothiazole Derivatives: These compounds have shown potential in anticancer drug discovery.
Uniqueness: Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H34N2O5S |
|---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
prop-2-enyl (Z)-7-[(2S)-2-amino-3-oxo-3-prop-2-enoxypropyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate |
InChI |
InChI=1S/C22H34N2O5S/c1-5-11-28-20(26)17(23)15-30-13-9-7-8-10-18(21(27)29-12-6-2)24-19(25)16-14-22(16,3)4/h5-6,10,16-17H,1-2,7-9,11-15,23H2,3-4H3,(H,24,25)/b18-10-/t16-,17+/m0/s1 |
InChI-Schlüssel |
WYHVEQSVVWVTIO-VFZURGNGSA-N |
Isomerische SMILES |
CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)OCC=C)N)/C(=O)OCC=C)C |
Kanonische SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)OCC=C)N)C(=O)OCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


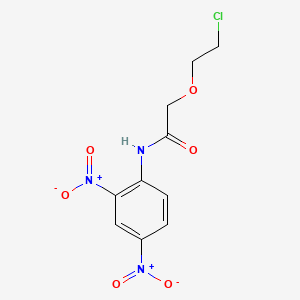
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)

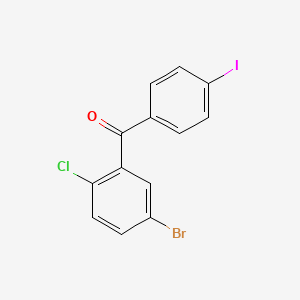
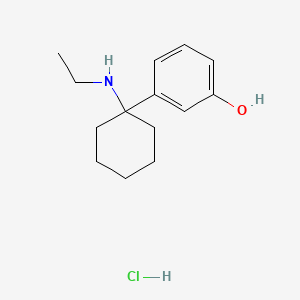
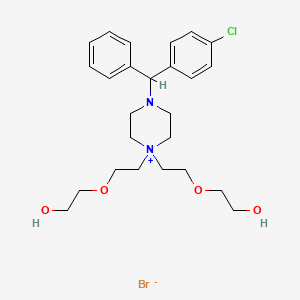

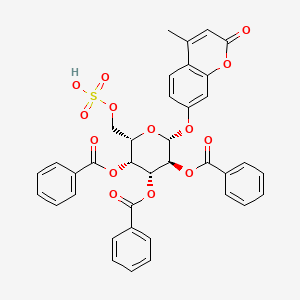
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)
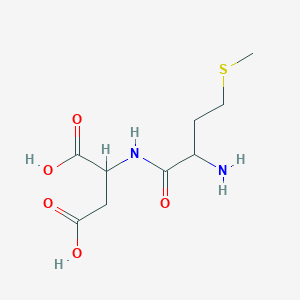

![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)

